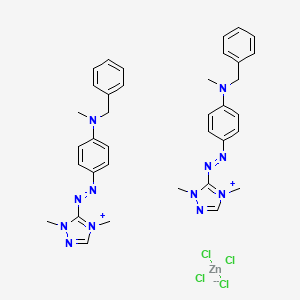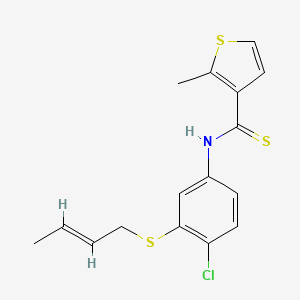
3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a thiocarboxamide group, a chloro-substituted phenyl ring, and a butenylthio group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Thiocarboxamide Group: This step may involve the reaction of the thiophene ring with thiocarboxamide reagents under specific conditions.
Substitution Reactions: The chloro and butenylthio groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to increase yield and purity. Specific details would require consultation with industrial chemistry resources.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the thiocarboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce new functional groups.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the thiocarboxamide and chloro groups suggests potential interactions with nucleophilic sites in proteins or DNA.
類似化合物との比較
Similar Compounds
Thiophene-2-carboxamide: Lacks the chloro and butenylthio groups.
4-Chlorophenylthiourea: Contains a thiourea group instead of thiocarboxamide.
2-Methylthiophene: Lacks the additional functional groups present in the target compound.
Uniqueness
The unique combination of functional groups in 3-Thiophenecarbothioamide, N-(4-chloro-3-((2E)-butenylthio)phenyl)-2-methyl- imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
178870-04-7 |
|---|---|
分子式 |
C16H16ClNS3 |
分子量 |
354.0 g/mol |
IUPAC名 |
N-[3-[(E)-but-2-enyl]sulfanyl-4-chlorophenyl]-2-methylthiophene-3-carbothioamide |
InChI |
InChI=1S/C16H16ClNS3/c1-3-4-8-21-15-10-12(5-6-14(15)17)18-16(19)13-7-9-20-11(13)2/h3-7,9-10H,8H2,1-2H3,(H,18,19)/b4-3+ |
InChIキー |
NLFLVHAFOCGXJG-ONEGZZNKSA-N |
異性体SMILES |
C/C=C/CSC1=C(C=CC(=C1)NC(=S)C2=C(SC=C2)C)Cl |
正規SMILES |
CC=CCSC1=C(C=CC(=C1)NC(=S)C2=C(SC=C2)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


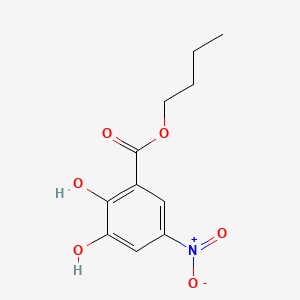

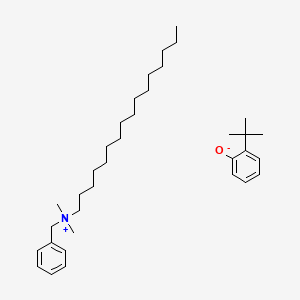

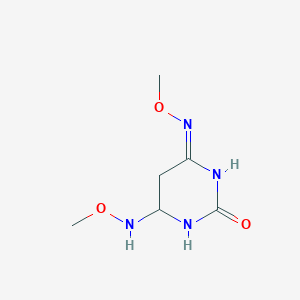

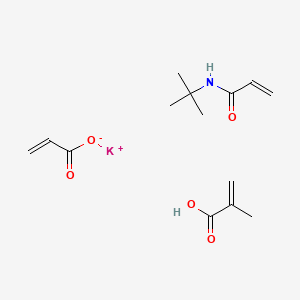
![Hexahydro-N-[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-2-oxo-1H-azepine-1-carboxamide](/img/structure/B12699186.png)
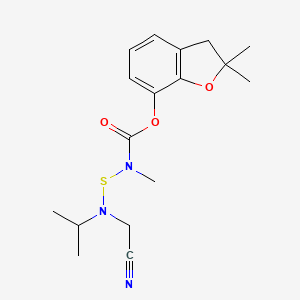

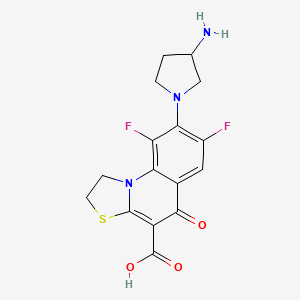
![Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B12699218.png)
